![molecular formula C20H21N5OS2 B2545948 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone CAS No. 2034227-39-7](/img/structure/B2545948.png)

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

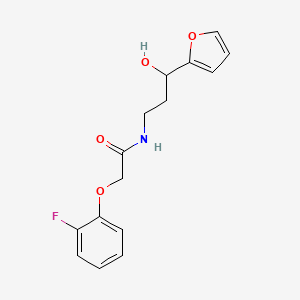

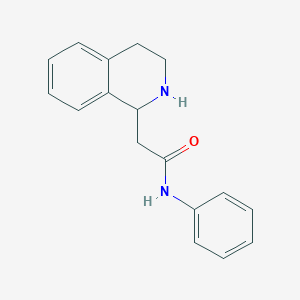

The compound is a complex organic molecule with several functional groups including a piperazine, a thiazole, and a pyridazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring containing a sulfur atom and a nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation. The thiazole ring could undergo reactions at the sulfur atom, such as oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make it a base. The presence of the sulfur atom in the thiazole ring could make it susceptible to oxidation .Aplicaciones Científicas De Investigación

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor for carbon steel (CS) in acidic environments. Carbon steel is widely used in engineering and structural applications due to its mechanical properties and cost-effectiveness. However, it is susceptible to corrosion during industrial processes involving acids. The synthesized compound, when tested as an inhibitor, demonstrated excellent corrosion protection efficiency (97.7%) in a molar H2SO4 medium. Electrochemical measurements and surface morphology analysis confirmed its effectiveness. The compound’s adsorption on the CS surface contributes to its protective properties .

Antibacterial Activity

While not explicitly mentioned for this specific compound, related thieno[2,3-d]pyrimidines have been synthesized using similar building blocks. These derivatives have shown antibacterial activity. Further exploration of the compound’s antibacterial potential could be valuable .

Synthesis of Analogues

The compound’s structural features make it an interesting candidate for the synthesis of analogues. Researchers have successfully oxidized 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using a catalytic system. Investigating additional analogues and their properties could lead to novel applications .

Reaction Intermediates

The compound’s unique structure suggests it could serve as a versatile intermediate in organic synthesis. By employing nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination reactions, researchers can access diverse products. These intermediates may find applications in drug discovery or materials science .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS2/c1-13-18(28-19(21-13)16-6-3-11-27-16)20(26)25-9-7-24(8-10-25)17-12-14-4-2-5-15(14)22-23-17/h3,6,11-12H,2,4-5,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWPWHUFLDNPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)